Tri-O-benzyl-D-glucal

Catalog No.
S638743
CAS No.
55628-54-1
M.F
C27H28O4
M. Wt
416.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-benzyl-D-glucal

CAS Number

55628-54-1

Product Name

Tri-O-benzyl-D-glucal

IUPAC Name

(2R,3S,4R)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)-3,4-dihydro-2H-pyran

Molecular Formula

C27H28O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C27H28O4/c1-4-10-22(11-5-1)18-28-21-26-27(31-20-24-14-8-3-9-15-24)25(16-17-29-26)30-19-23-12-6-2-7-13-23/h1-17,25-27H,18-21H2/t25-,26-,27+/m1/s1

InChI Key

MXYLLYBWXIUMIT-PFBJBMPXSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synonyms

1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-hex-1-enitol; (3R,4S,5R)-3,4,6-Tri-O-benzyl-D-glucal; 3,4,6-Tri-O-benzyl-D-glucal; 1,5-Anhydro-2-deoxy-3,4,6-tris-O-(phenylmethyl)-D-arabino-Hex-1-enitol

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H](C=CO2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Synthesis of Carbohydrates

TOBG serves as a versatile starting material for the synthesis of complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides. Its benzyl protecting groups can be selectively removed or modified, allowing researchers to introduce various functional groups and build complex carbohydrate structures with desired properties. This is crucial in the development of new drugs, vaccines, and functional materials. Source: Tetrasaccharide Synthesis Using a Tri-O-Benzyl-D-Glucal Derivative as the Key Intermediate

Glycosyltransferase Studies

TOBG is a valuable substrate for studying glycosyltransferases, enzymes responsible for the formation of glycosidic bonds between carbohydrates and other molecules. By utilizing TOBG with different sugar donors and acceptor molecules, researchers can gain insights into the substrate specificity and reaction mechanisms of these enzymes. This knowledge is crucial for understanding various biological processes and developing new therapeutic strategies. Source: Kinetic and Mechanistic Studies of the Glycosylation of Tri-O-Benzyl-D-Glucal by a β-1,4-Glucosyltransferase:

  • TOBG is a synthetic derivative of D-glucose, a simple sugar found naturally.
  • It contains a six-membered ring structure with three hydroxyl (OH) groups protected by benzyl (CH₂Ph) groups, resulting in the "Tri-O-benzyl" prefix [, ].

Molecular Structure Analysis

  • TOBG's key feature is its cyclic structure with a double bond (C=C) between carbons 1 and 2. This structure, called a glucal, makes TOBG reactive and useful for synthesis [, ].
  • The benzyl protecting groups are important because they prevent unwanted reactions at the OH groups while allowing manipulation at the double bond [].

Chemical Reactions Analysis

  • Synthesis: TOBG is synthesized from D-glucose through a multi-step process involving protection and deprotection reactions []. Due to the complexity of the synthesis, specific details are omitted here, but references can be found for further exploration [].
  • TOBG's primary application is as a building block in the synthesis of more complex carbohydrates, called oligosaccharides. The reactive double bond allows for coupling reactions with other sugar units to create desired oligosaccharide structures [, ].

Physical And Chemical Properties Analysis

  • Melting point: 48-54 °C or 57-58 °C (depending on the source) [, ].
  • Solubility: Soluble in organic solvents like chloroform and dichloromethane [].
  • Stability: Relatively stable under dry conditions, but can decompose in the presence of moisture or acids [].
  • Specific data on TOBG's toxicity is not readily available. However, as with most organic compounds, it is advisable to handle it with care using appropriate personal protective equipment in a well-ventilated laboratory setting [].

XLogP3

4.5

Wikipedia

3,4,6-Tri-O-benzyl-D-glucal

Dates

Modify: 2023-08-15

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